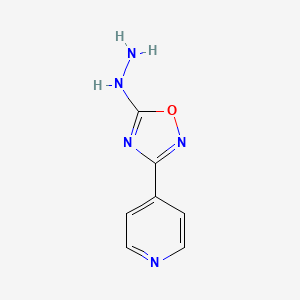

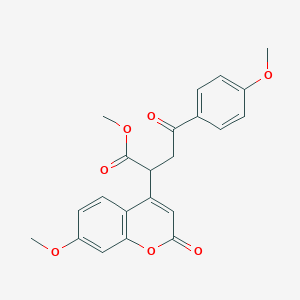

![molecular formula C19H24N2O4S B2567174 1-Ethyl-4-{[4-(2-methoxyphenoxy)phenyl]sulfonyl}piperazine CAS No. 606945-01-1](/img/structure/B2567174.png)

1-Ethyl-4-{[4-(2-methoxyphenoxy)phenyl]sulfonyl}piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-Ethyl-4-{[4-(2-methoxyphenoxy)phenyl]sulfonyl}piperazine, has been a subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of 1-Ethyl-4-{[4-(2-methoxyphenoxy)phenyl]sulfonyl}piperazine is characterized by the presence of a piperazine ring, a sulfonyl group, and a methoxyphenoxy group. The exact structure would require more detailed spectroscopic analysis.Scientific Research Applications

HIV-1 Reverse Transcriptase Inhibitors

A study by Romero et al. (1994) highlighted the synthesis and evaluation of analogues of 1-[4-methoxy-3,5-dimethylbenzyl]-4-[3-(ethylamino)-2-pyridyl]piperazine hydrochloride (U-80493E), including compounds structurally related to 1-Ethyl-4-{[4-(2-methoxyphenoxy)phenyl]sulfonyl}piperazine, for their inhibition of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT). These compounds, known as bis(heteroaryl)piperazines (BHAPs), were found to be significantly more potent than their precursor, leading to the development of atevirdine mesylate for clinical evaluation (Romero et al., 1994).

Adenosine A2B Receptor Antagonists

Borrmann et al. (2009) developed a series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, including derivatives structurally related to 1-Ethyl-4-{[4-(2-methoxyphenoxy)phenyl]sulfonyl}piperazine, as adenosine A2B receptor antagonists. These compounds demonstrated subnanomolar affinity and high selectivity, with the most potent compounds being PSB-09120 and PSB-0788. Additionally, PSB-603 was developed as an A2B-specific antagonist, showing its utility as a pharmacological tool for the selective labeling of human and rodent A2B receptors (Borrmann et al., 2009).

Serotonin Receptor Studies

Research summarized by Plenevaux et al. (2000) focused on [18F]4-(2′-methoxyphenyl)-1-[2′-[N-(2′′-pyridinyl)-p-fluorobenzamido]ethyl]-piperazine ([18F]p-MPPF), a derivative structurally akin to 1-Ethyl-4-{[4-(2-methoxyphenoxy)phenyl]sulfonyl}piperazine, as a 5-HT1A antagonist for studying serotonergic neurotransmission with positron emission tomography (PET). This research includes chemistry, radiochemistry, animal data, and human data with PET, providing a comprehensive overview of the compound's application in neuroscience (Plenevaux et al., 2000).

5-HT7 Receptor Antagonists

Yoon et al. (2008) synthesized and evaluated a series of piperazine derivatives, including compounds similar to 1-Ethyl-4-{[4-(2-methoxyphenoxy)phenyl]sulfonyl}piperazine, as 5-HT7 receptor antagonists. These compounds demonstrated IC50 values ranging from 12-580nM, with some showing good activity and selectivity over other serotonin receptors, highlighting their potential in treating conditions associated with the 5-HT7 receptor (Yoon et al., 2008).

Safety and Hazards

The safety and hazards associated with 1-Ethylpiperazine, a related compound, include acute toxicity when ingested, eye damage, flammability, skin corrosion, skin sensitization, and specific target organ toxicity . It’s likely that 1-Ethyl-4-{[4-(2-methoxyphenoxy)phenyl]sulfonyl}piperazine would have similar hazards, but specific information is not available in the search results.

properties

IUPAC Name |

1-ethyl-4-[4-(2-methoxyphenoxy)phenyl]sulfonylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4S/c1-3-20-12-14-21(15-13-20)26(22,23)17-10-8-16(9-11-17)25-19-7-5-4-6-18(19)24-2/h4-11H,3,12-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUOHPINRADNWIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-4-{[4-(2-methoxyphenoxy)phenyl]sulfonyl}piperazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2567092.png)

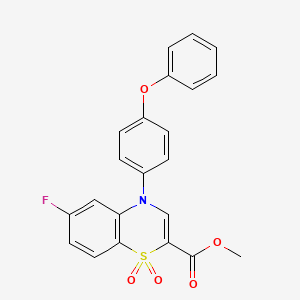

![4-(2-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2567095.png)

![Ethyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-piperidinecarboxylate](/img/structure/B2567096.png)

![(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2567100.png)

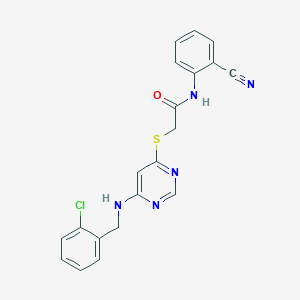

![N-[cyano(3,4-difluorophenyl)methyl]-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxamide](/img/structure/B2567103.png)

![9-[4-(benzyloxy)-3-ethoxyphenyl]-6,6-dimethyl-2-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2567108.png)